9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
Description
Properties
IUPAC Name |
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-11-5-2-9(3-6-11)8-10-4-7-12-9;;/h10H,2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWXEHPVCICQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNCCO2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a spiro intermediate with methylamine and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction progress and the purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent to introduce oxygen into the molecule.
Reduction: The compound can be reduced using reducing agents to remove oxygen or add hydrogen.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted spiro compounds .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity: Research indicates that compounds within the diazaspiro[5.5]undecane class possess significant antimicrobial properties. Studies have shown that 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties: Preliminary research suggests that this compound may induce apoptosis in cancer cell lines, indicating potential use in cancer therapeutics . Further studies are needed to elucidate the mechanisms involved.
-
Biological Activity
- Soluble Epoxide Hydrolase Inhibition: this compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammation . This inhibition could have implications for treating chronic kidney diseases and other inflammatory conditions.
- Analgesic Effects: The compound interacts with opioid receptors, suggesting potential analgesic applications. In vivo studies have demonstrated its efficacy in reducing pain responses in animal models .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various diazaspiro compounds, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Case Study: sEH Inhibition
In a study focused on chronic kidney disease models, the administration of this compound resulted in lowered serum creatinine levels in rats with anti-glomerular basement membrane glomerulonephritis. This finding supports its development as an orally active drug candidate for managing chronic kidney diseases .
Mechanism of Action
The mechanism of action of 9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Key Characteristics
- Purity : ≥95% (HPLC)
- Storage : Long-term stability under standard laboratory conditions
- Applications : Used in the synthesis of multi-target directed ligands (MTDLs), particularly for σ1 receptor modulation and pain treatment research .
Comparison with Similar Compounds
Below is a systematic comparison of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride with structurally related analogs.
Structural Analogs with Varying Substituents
Key Observations :
- Substituent Position : Methyl groups at the 9-position (target compound) vs. 4-position (4-methyl analog) alter steric bulk and receptor binding. Aryl groups at position 4 improve σ1 receptor affinity but may increase hERG channel inhibition risks .
- Salt Forms: Dihydrochloride salts (target compound) improve aqueous solubility compared to free bases or monohydrochlorides (e.g., 3-cyclopropyl analog) .
Heteroatom Variations in the Spiro Core
Key Observations :
- Oxygen vs. Nitrogen Content : The target compound’s 1-oxa-4,9-diaza core balances rigidity and hydrogen-bonding capacity, favoring receptor interactions. In contrast, 1,7-dioxaspiro analogs lack nitrogen atoms, limiting their use in medicinal chemistry but enhancing volatility for pheromone applications .
- Conformational Flexibility : Tetraoxaspiro derivatives (e.g., 2,4,8,10-tetraoxaspiro[5.5]undecane) exhibit greater flexibility due to multiple oxygen atoms, reducing their suitability as rigid scaffolds .
Pharmacological and Physicochemical Comparisons
Key Findings :
- Pharmacodynamics : Aryl substitutions at position 4 enhance dual μ-opioid/σ1 activity but compromise hERG safety . The target compound’s 9-methyl group avoids this trade-off, making it safer for preclinical studies .
- Solubility : Dihydrochloride salts (target compound) outperform free bases (e.g., 3-cyclopropyl analog) in aqueous media, critical for in vivo assays .
Biological Activity
Overview
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a heterocyclic compound notable for its unique spiro structure and potential biological applications. Its molecular formula is , and it has garnered interest in pharmacology due to its interactions with specific receptors in the central nervous system, particularly the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) .
Target Receptors:
- Sigma-1 Receptor (σ1R) : This receptor is involved in various neurological processes, including modulation of pain and neuroprotection.
- μ-Opioid Receptor (MOR) : Primarily associated with analgesic effects, MOR activation leads to pain relief but can also cause adverse effects like addiction.
Mode of Action:
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane acts as a dual ligand for both σ1R and MOR, enhancing opioid analgesia while potentially mitigating some of the negative effects associated with opioid use . This dual action suggests a promising therapeutic profile for pain management.
Analgesic Properties
Research indicates that compounds similar to 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane exhibit significant analgesic effects. For instance, in animal models, the compound has been shown to enhance the efficacy of classical opioids while reducing their side effects .
Other Biological Activities
The compound has also been explored for its potential in treating various conditions:
- Obesity : Some studies suggest that diazaspiro compounds can influence metabolic pathways related to weight management .
- Cardiovascular Disorders : The interaction with soluble epoxide hydrolase (sEH) indicates potential benefits in cardiovascular health, particularly in chronic kidney disease models .
Case Studies
A notable study highlighted the effectiveness of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as soluble epoxide hydrolase inhibitors. One derivative demonstrated significant bioavailability and efficacy in lowering serum creatinine levels in rat models of kidney disease when administered orally at a dosage of 30 mg/kg .
Table of Biological Activity
| Activity | Description |
|---|---|
| Analgesic Effect | Enhances opioid analgesia; reduces side effects associated with opioids |
| Interaction with σ1R | Modulates neuroprotective pathways; potential role in pain management |
| Interaction with MOR | Provides pain relief through traditional opioid pathways |
| Obesity Treatment Potential | May influence metabolic signaling pathways related to weight management |
| Cardiovascular Benefits | Inhibits soluble epoxide hydrolase; potential application in chronic kidney disease |
Q & A
Q. What are the recommended synthetic routes for 9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride, and how can reaction conditions be optimized for higher yields?
The synthesis typically begins with N-Boc-4-piperidone as a starting material, followed by nucleophilic addition, hydrogenation, acetylation, cyclization, and reduction. Key optimizations include adjusting reaction temperatures, solvent systems (e.g., THF or DCM), and catalyst selection (e.g., palladium for hydrogenation). For example, optimizing cyclization steps by controlling steric and electronic effects can improve yields. Total yields of up to 50% have been achieved through stepwise refinement .
Q. How should researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm spirocyclic structure and substituent positions (e.g., methyl group at position 9).
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., C₉H₁₈ClNO with MW 191.7) and detect impurities.
- X-ray Crystallography : Optional for absolute configuration determination in crystalline forms .
Q. What are the critical physicochemical properties of this compound, and how are they determined experimentally?
Key properties include:
- Solubility : Tested in aqueous buffers (e.g., PBS) and organic solvents (DMSO) via shake-flask method. Moderate aqueous solubility is typical due to the spirocyclic structure’s rigidity .
- Lipophilicity (LogP) : Measured using octanol-water partitioning assays; values between 1.5–2.5 suggest balanced membrane permeability .
- Metabolic Stability : Evaluated using liver microsome assays (e.g., human or rat) to estimate half-life (t₁/₂) and intrinsic clearance .
Advanced Research Questions
Q. What strategies enhance σ1 receptor affinity while minimizing hERG inhibition in structural analogs?
- Substituent Engineering : Introduce sterically bulky groups (e.g., trifluoromethyl or halogens) at position 4 of the spirocyclic scaffold. Ortho-substituted pyridyl groups at position 4 improve σ1 binding without increasing hERG activity .
- Position 9 Modifications : Methyl or benzyl groups at position 9 maintain target affinity while reducing off-target interactions. Compound 15 (from ) exemplifies this balance, showing no hERG inhibition .
- In Silico Modeling : Use molecular docking to predict hERG channel interactions and prioritize substituents with lower torsional strain.
Q. How can dual μ-opioid receptor agonist and σ1 receptor antagonist activity be evaluated in pain models?
- In Vitro Binding Assays :
- μ-Opioid Receptor : Radioligand displacement (e.g., [³H]-DAMGO) to measure IC₅₀.
- σ1 Receptor : Competitive binding with [³H]-pentazocine.
- In Vivo Models :
Q. How should contradictory data on substituent effects (target affinity vs. hERG inhibition) be addressed during SAR studies?
- Parallel Screening : Test all analogs against σ1/μ-opioid targets and hERG channels simultaneously.
- Structural Analysis : Compare X-ray/NMR data of high-affinity vs. hERG-prone analogs to identify critical steric clashes or electronic mismatches.
- Data Normalization : Use % inhibition thresholds (e.g., hERG inhibition <10% at 10 µM) to prioritize candidates .
Q. What in vitro/in vivo models are suitable for pharmacokinetic profiling?
- In Vitro :
- Caco-2 Permeability : Predict intestinal absorption.
- Plasma Protein Binding : Equilibrium dialysis to estimate free drug fraction.
- In Vivo :
Q. How can metabolic stability be improved without compromising target engagement?
- Cytochrome P450 (CYP) Screening : Identify metabolic soft spots (e.g., oxidation-prone positions).
- Deuterium Incorporation : Replace labile hydrogens with deuterium at vulnerable sites (e.g., benzylic positions).
- Prodrug Strategies : Introduce ester or amide prodrug moieties to enhance solubility and delay hepatic metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
